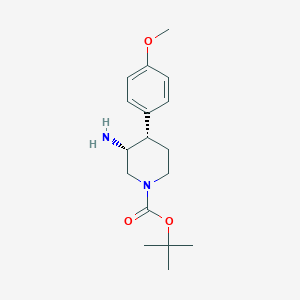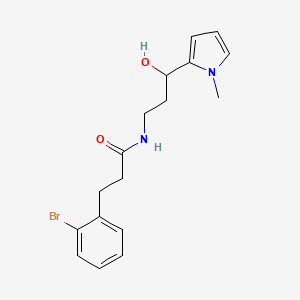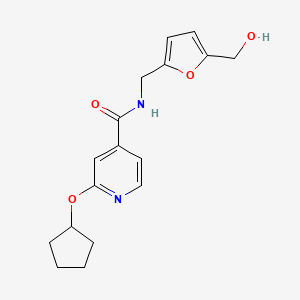
2-(cyclopentyloxy)-N-((5-(hydroxymethyl)furan-2-yl)methyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopentyloxy)-N-((5-(hydroxymethyl)furan-2-yl)methyl)isonicotinamide is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Coupling
Isonicotinamides, when substituted at nitrogen with N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl groups, can undergo cyclization induced by electrophiles. This process leads to the formation of spirocyclic compounds or doubly spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatized. Such transformations are crucial in organic chemistry for the synthesis of complex molecular architectures with potential applications in drug development and materials science (H. Brice & J. Clayden, 2009).
Biobased Polyesters
2,5-Bis(hydroxymethyl)furan, a closely related compound, is utilized as a biobased rigid diol in the enzymatic synthesis of novel furan polyesters. These polyesters, synthesized using various diacid ethyl esters and Candida antarctica Lipase B, exhibit properties similar to those derived from petroleum-based monomers, making them suitable for sustainable materials applications (Yi Jiang et al., 2014).
Catalytic Reduction of Biomass-Derived Compounds
The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), into valuable chemicals and biofuels is a significant area of research. These processes involve various reactions like hydrogenation, hydrogenolysis, and polymerization, depending on the catalyst and conditions employed, showcasing the versatility of furanic compounds in renewable resource utilization (Y. Nakagawa et al., 2013).
Antimicrobial and Cytotoxic Activities
Derivatives of 5-(hydroxymethyl)furan, such as methyl-5-(hydroxymethyl)-2-furan carboxylate, have been synthesized and evaluated for their biological activities, including antimicrobial effects against various bacteria and cytotoxicity against cancer cell lines. Such studies are fundamental in the development of new therapeutic agents based on furan derivatives (W. Phutdhawong et al., 2019).
Properties
IUPAC Name |
2-cyclopentyloxy-N-[[5-(hydroxymethyl)furan-2-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-11-15-6-5-14(22-15)10-19-17(21)12-7-8-18-16(9-12)23-13-3-1-2-4-13/h5-9,13,20H,1-4,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHRNKOFYBXOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC=C(O3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(4-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2489928.png)
![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2489929.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)

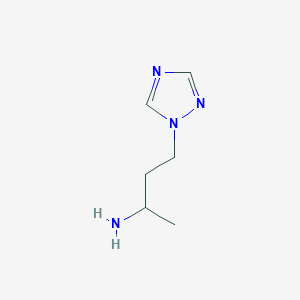
![Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate](/img/structure/B2489938.png)
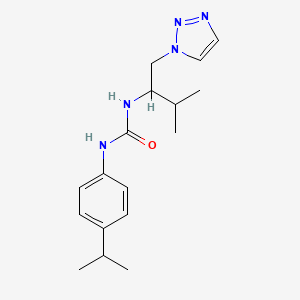

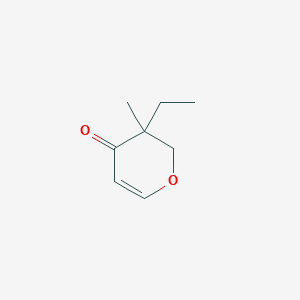
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2489945.png)
![N-(2,5-dimethylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2489947.png)
